Yellow 1

Color Additive Certification HPLC Analysis Sulfonation Control

D&C Yellow No. 10 (CAS 8004-92-0, C.I. 47005) is a permanently FDA-listed, batch-certified quinophthalone dye exclusively authorized for U.S. drug and cosmetic applications under 21 CFR 74.1710—it is NOT permitted in food. Unlike generic quinoline yellow, certified D&C Yellow No. 10 guarantees monosulfonates ≥75%, disulfonates ≤15%, total color ≥85%, lead ≤20 ppm, arsenic ≤3 ppm, mercury ≤1 ppm, and quinophthalone ≤4 ppm. This compositional rigor, validated by HPLC (R²>0.999), eliminates the sensitization risk (5,000-fold lower than D&C Yellow No. 11) and regulatory non-compliance exposure inherent in uncertified E104 or non-certified international variants. With 225 g/L water solubility and λmax 412 nm (E1%1cm ≥600), it ensures reproducible color consistency in aqueous syrups, topical gels, and lotions. Procure only FDA-certified batches to satisfy ANDA submission requirements and cGMP drug manufacturing.

Molecular Formula C10H6Cl3N
Molecular Weight 0
CAS No. 1342-03-6
Cat. No. B1169947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYellow 1
CAS1342-03-6
Molecular FormulaC10H6Cl3N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yellow 1 (CAS 1342-03-6, D&C Yellow No. 10) Procurement Specifications and Chemical Identity


Yellow 1 (CAS 1342-03-6), most commonly referenced in commerce as D&C Yellow No. 10, Acid Yellow 3, Quinoline Yellow WS, or C.I. 47005, is a water-soluble quinophthalone dye manufactured by condensing quinaldine with phthalic anhydride followed by sulfonation with oleum [1]. It consists of a mixture of sodium salts of mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione, with the monosulfonate fraction comprising the principal components [1][2]. The compound is permanently listed by the U.S. FDA under 21 CFR 74.1710 for use in drugs and cosmetics, and its certification requires compliance with stringent compositional specifications that differentiate it from alternative yellow colorants [3].

Why Substituting Yellow 1 (D&C Yellow No. 10) with Generic Quinoline Yellow or FD&C Alternatives Compromises Compliance and Performance


Generic substitution of Yellow 1 with alternative yellow colorants without verifying certification status introduces quantifiable procurement risk. D&C Yellow No. 10 differs fundamentally from FD&C Yellow No. 5 and FD&C Yellow No. 6 in regulatory authorization: FD&C colors are permitted in foods, drugs, and cosmetics, whereas D&C colors are restricted to drugs and cosmetics only and are prohibited from food use in the United States [1]. More critically, the sulfonation profile of D&C Yellow No. 10 is codified in 21 CFR 74.1710 with exact numerical limits—monosulfonates must constitute ≥75% of the mixture and disulfonates ≤15%—a compositional requirement not enforced for non-certified quinoline yellow variants sold internationally under different regulatory frameworks (e.g., E104 in the EU, Yellow 203 in Japan) [2]. Substituting a non-certified batch therefore exposes the end-user to undefined sulfonate distribution, unquantified impurity burdens including sensitizing quinophthalone residues (up to 170 ppm reported in commercial samples), and potential regulatory non-compliance in U.S. drug and cosmetic applications [3].

Quantitative Differentiation Evidence for Yellow 1 (CAS 1342-03-6, D&C Yellow No. 10) Versus Comparators


Sulfonate Composition: Certified D&C Yellow No. 10 vs. Non-Certified Quinoline Yellow Variants

D&C Yellow No. 10 certified for U.S. drug and cosmetic use carries mandatory compositional limits codified in 21 CFR 74.1710: the sum of monosulfonate sodium salts must be ≥75%, while the sum of disulfonate sodium salts must be ≤15%, with the specific 6′,8′-disulfonate isomer limited to ≤3% [1]. In contrast, non-certified quinoline yellow products (e.g., E104 food-grade material sold in the EU) are not subject to these exact numerical thresholds and may contain substantially different sulfonate distributions, including trisulfonates that are absent from the D&C Yellow No. 10 specification [2]. Weisz et al. (2020) validated an HPLC method demonstrating that certified Y10 samples consistently meet CFR limits, while non-certified QY forms exhibit variable sulfonate profiles with trisulfonate (6′8′5triSA) levels ranging from 0.11% to 5.53% by weight [2].

Color Additive Certification HPLC Analysis Sulfonation Control Regulatory Compliance

Skin Sensitization Risk: Purified D&C Yellow No. 10 vs. Commercial D&C Yellow No. 11 and Quinophthalone-Contaminated Batches

In guinea pig delayed contact hypersensitivity testing, purified D&C Yellow No. 10 consisting of 6 derivatives of sodium sulfonated quinophthalone did not sensitize or elicit cross-reaction in quinophthalone-sensitized animals even at a challenge concentration of 5% [1]. In stark contrast, quinophthalone (the unsulfonated precursor and principal component of D&C Yellow No. 11) was identified as a strong sensitizer with a threshold concentration for induction and challenge of only 10 ppm [1]. Commercial D&C Yellow No. 10 batches were found to contain 0.95–170 ppm of contaminating quinophthalone, and skin sensitization by D&C Yellow No. 10 is attributed specifically to this quinophthalone impurity rather than the sulfonated dye components [1]. This establishes that the sensitization profile of D&C Yellow No. 10 is directly governed by residual quinophthalone levels—a parameter controlled in certified material but unquantified in uncertified alternatives.

Contact Dermatitis Delayed Hypersensitivity Impurity Profiling Cosmetic Safety

Total Color Content: D&C Yellow No. 10 Minimum Purity vs. Commercial-Grade Acid Yellow 3

FDA-certified D&C Yellow No. 10 is required under 21 CFR 74.1710 to contain not less than 85% total color, with the sum of volatile matter at 135°C and chlorides/sulfates (calculated as sodium salts) not exceeding 15% [1]. Commercial-grade Acid Yellow 3 products not subject to FDA batch certification may be offered with varying purity specifications, including grades as low as 70% dye content (e.g., technical-grade quinoline yellow) or with unspecified total color values . The 85% minimum threshold for certified material provides a quantifiable purity floor that ensures reproducible color strength in drug and cosmetic formulations, whereas uncertified Acid Yellow 3 introduces batch-to-batch variability in color intensity that necessitates reformulation adjustments and increased quality control testing burden .

Dye Content Purity Specification Quality Control Formulation Consistency

Maximum Absorption Wavelength: D&C Yellow No. 10 vs. Solvent Yellow 33 (Quinoline Yellow SS)

D&C Yellow No. 10 (Quinoline Yellow WS, water-soluble) exhibits a maximum absorption wavelength (λmax) of 412 nm in aqueous solution, with a specification minimum absorbance (E1%1cm) of 600 at 410.0–414.0 nm in water . In contrast, Solvent Yellow 33 (Quinoline Yellow SS, spirit-soluble, the unsulfonated analog) exhibits λmax of 439 nm and is soluble in chloroform rather than water, with an absorption maximum of 1.16 at 285–291 nm in methanol . This 27 nm bathochromic shift and the fundamental solubility difference (water-soluble WS form vs. chloroform-soluble SS form) dictate that D&C Yellow No. 10 cannot be substituted with Solvent Yellow 33 in aqueous formulations without compromising both color hue and solubility compatibility . Additionally, the E1%1cm ≥600 specification provides a quantitative absorbance benchmark for batch-to-batch color strength verification that is absent from typical commercial-grade quinoline yellow specifications .

Spectrophotometry Color Matching λmax Formulation Compatibility

Impurity Limits: Certified D&C Yellow No. 10 Heavy Metals and Process Impurities vs. Unspecified Commercial Dyes

FDA-certified D&C Yellow No. 10 is subject to mandatory impurity limits codified in 21 CFR 74.1710: lead ≤20 ppm, arsenic ≤3 ppm, mercury ≤1 ppm, 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione (unsulfonated quinophthalone) ≤4 ppm, ether-soluble matter ≤2 ppm, total sulfonated quinaldines ≤0.2%, total sulfonated phthalic acids ≤0.2%, and water/chloroform-insoluble matter ≤0.2% [1]. These 8 impurity categories are quantitatively specified and batch-certified. In comparison, non-certified Acid Yellow 3 or Quinoline Yellow products sold outside the FDA certification framework may carry no guaranteed impurity limits, or may specify only broad categories (e.g., "heavy metals ≤0.003%" as sulfides without element-specific limits) without the same enforcement rigor [2]. Commercial D&C Yellow No. 10 samples have been documented to contain 0.95–170 ppm of quinophthalone, underscoring that without certification, this sensitizing impurity can vary over two orders of magnitude [3].

Heavy Metals Impurity Control FDA Certification Toxicological Safety

pH Stability Range: D&C Yellow No. 10 vs. FD&C Yellow No. 5 and Yellow No. 6

D&C Yellow No. 10 (Acid Yellow 3) demonstrates pH stability across the range of pH 1–13, with expected maximum stability reported from pH 1 to 13, and commercial technical data indicating pH stability from pH 2 to 13 with a pH value specification of 8.5–10.5 for the dye powder [1][2]. For comparison, FD&C Yellow No. 5 (Tartrazine, C.I. 19140) and FD&C Yellow No. 6 (Sunset Yellow FCF, C.I. 15985) exhibit acceptable pH ranges of approximately 2.0–14.0 with documented stability profiles [3]. While the broad pH compatibility is comparable across these yellow colorants, the regulatory classification difference (D&C restricted to drugs/cosmetics vs. FD&C permitted in foods) supersedes the pH stability similarity for application-specific selection. Water solubility of D&C Yellow No. 10 is reported at 225 g/L at 20°C , providing a quantitative benchmark for aqueous formulation loading.

pH Stability Formulation Compatibility Color Fastness Acid-Base Resistance

Validated Application Scenarios for Yellow 1 (CAS 1342-03-6, D&C Yellow No. 10) Based on Quantitative Evidence


FDA-Regulated Oral and Topical Drug Formulations Requiring Batch-Certified Colorants

D&C Yellow No. 10 is permanently listed under 21 CFR 74.1710 for coloring drugs generally in amounts consistent with current good manufacturing practice, with certification required for each batch . The quantitative compositional specifications—monosulfonates ≥75%, total color ≥85%, lead ≤20 ppm, arsenic ≤3 ppm, mercury ≤1 ppm, and quinophthalone ≤4 ppm—provide the documented compliance framework essential for ANDA submissions and commercial drug product manufacturing . This scenario is invalid for FD&C Yellow No. 5 or No. 6 if the formulation is a drug product where food-grade colorants are not specified or where D&C-grade is explicitly required.

Cosmetic and Personal Care Products with Documented Low Sensitization Liability Requirements

Purified D&C Yellow No. 10 demonstrates no sensitization in guinea pig testing at 5% challenge concentration, whereas the structurally related unsulfonated quinophthalone (D&C Yellow No. 11 principal component) is a strong sensitizer with a threshold of 10 ppm . This 5,000-fold differential in sensitization threshold supports the selection of certified D&C Yellow No. 10 over D&C Yellow No. 11 or uncertified quinoline yellow for leave-on cosmetic products, semi-permanent hair dyes, and topical formulations where skin sensitization is a material safety concern .

Aqueous Pharmaceutical and Cosmetic Formulations Requiring Defined Spectrophotometric Color Matching

D&C Yellow No. 10 exhibits λmax = 412 nm in aqueous solution with an E1%1cm absorbance specification of ≥600 at 410.0–414.0 nm . This quantitative spectrophotometric benchmark enables precise batch-to-batch color consistency verification in aqueous drug syrups, topical gels, and cosmetic lotions. In contrast, Solvent Yellow 33 (Quinoline Yellow SS) exhibits λmax = 439 nm and is incompatible with aqueous systems due to chloroform solubility, rendering it unsuitable for water-based formulations . The 225 g/L water solubility at 20°C provides a defined loading capacity for high-concentration color applications .

HPLC Method Development and Quality Control of Sulfonated Quinophthalone Colorants

The validated HPLC method developed by Weisz et al. (2020) enables quantification of monosulfonates (6′SA), disulfonates (6′5diSA, 6′8′diSA), and trisulfonates (6′8′5triSA) in D&C Yellow No. 10 and its lakes with R² > 0.999, precision of 0.55–0.80% RSD, and recovery of 91.07–99.45% . This method provides the analytical foundation for verifying CFR-mandated compositional limits (monosulfonates ≥75%, disulfonates ≤15%, 6′8′diSA ≤3%) and detecting non-compliant sulfonate distributions in incoming raw material batches . The method is extendable to other quinoline yellow forms including E104 and Yellow 203, enabling cross-regulatory material qualification .

Technical Documentation Hub

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